1-(2-Chloro-4-nitrophenyl)piperazine
Overview
Description
1-(2-Chloro-4-nitrophenyl)piperazine is an organic compound with the molecular formula C10H12ClN3O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a chloro and nitro group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like sodium hydroxide. The mixture is heated to around 100°C for several hours to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group.
Reduction: The major product is 1-(2-Amino-4-nitrophenyl)piperazine.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition.
Material Science: It is explored for its properties in the development of new materials.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-nitrophenyl)piperazine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)piperazine
- 1-(2-Nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness: 1-(2-Chloro-4-nitrophenyl)piperazine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUWBYPJOBSXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377926 | |
Record name | 1-(2-chloro-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114878-60-3 | |
Record name | 1-(2-chloro-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114878-60-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.